5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide
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Overview
Description
5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide is a compound with the molecular formula C14H12ClFN2O and a molecular weight of 278.71 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide involves several steps. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon. This intermediate is then reacted with a second substrate at the C2 position using 4-(2-methoxyethoxy)aniline . Industrial production methods often involve similar multi-step synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions: Typical reagents include Pd/C for hydrogenation, NaHCO3 in ethanol for neutralization, and Cs2CO3 in DMF for methylation.
Major Products: The reactions yield various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide can be compared with similar compounds such as:
2-amino-5-chloro-N,3-dimethylbenzamide: An important intermediate in the synthesis of insecticides.
5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical
Properties
IUPAC Name |
5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-12-6-5-10(17)7-11(12)14(19)18-8-9-3-1-2-4-13(9)16/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWHFMOQQDNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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